BenchChemオンラインストアへようこそ!

7,8-Dehydrorutaecarpine

TCDD Receptor AhR Ligand Binding Affinity

7,8-Dehydrorutaecarpine is a natural indolopyridoquinazolinone alkaloid derived from the Traditional Chinese Medicine plant Evodia rutaecarpa, distinguished from its parent compound rutaecarpine by a double bond at the 7,8-position. This structural modification imparts significantly altered bioactivity profiles, as demonstrated by its high-affinity interaction with the TCDD receptor and distinct enzyme inhibition patterns.

Molecular Formula C18H11N3O
Molecular Weight 285.3 g/mol
CAS No. 55786-24-8
Cat. No. B3061138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dehydrorutaecarpine
CAS55786-24-8
Molecular FormulaC18H11N3O
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C4=NC5=CC=CC=C5C(=O)N4C=C3
InChIInChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-10,19H
InChIKeyKLONOPPMRIDVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 7,8-Dehydrorutaecarpine (CAS 55786-24-8) Is a Differentiated Indoloquinazoline Alkaloid for Investigational Research


7,8-Dehydrorutaecarpine is a natural indolopyridoquinazolinone alkaloid derived from the Traditional Chinese Medicine plant Evodia rutaecarpa, distinguished from its parent compound rutaecarpine by a double bond at the 7,8-position. This structural modification imparts significantly altered bioactivity profiles, as demonstrated by its high-affinity interaction with the TCDD receptor and distinct enzyme inhibition patterns . The compound serves as a key scaffold in medicinal chemistry for developing acetylcholinesterase inhibitors and CYP1 modulators .

Why Rutaecarpine and Other Evodia Alkaloids Cannot Substitute for 7,8-Dehydrorutaecarpine in Target-Based Screening


The 7,8-dehydro modification fundamentally alters the electronic distribution and planarity of the indoloquinazoline ring system, resulting in a pharmacophore that cannot be mimicked by rutaecarpine, evodiamine, or dehydroevodiamine. For instance, 7,8-dehydrorutaecarpine exhibits a ~16-fold higher affinity for the TCDD receptor than rutaecarpine . Generic substitution within the Evodia alkaloid class would lead to dramatically different target engagement profiles, making compound-specific procurement essential for reproducible target-based assays.

Quantitative Differentiation Evidence for 7,8-Dehydrorutaecarpine Versus Closest Analogs


7,8-Dehydrorutaecarpine Exhibits 16-Fold Higher TCDD Receptor Binding Affinity Than Rutaecarpine

In a competitive binding assay using rat liver cytosol and 2,3,7,8-[1,6-3H]tetrachlorodibenzo-p-dioxin (TCDD), 7,8-dehydrorutaecarpine demonstrated a high-affinity interaction with an estimated IC50 of approximately 7 nM, whereas rutaecarpine showed an IC50 of approximately 110 nM . This represents an approximately 16-fold higher affinity for the TCDD receptor. The assay was conducted using electrofocusing in polyacrylamide gel to separate bound from free radioligand .

TCDD Receptor AhR Ligand Binding Affinity

7,8-Dehydrorutaecarpine-Derived Scaffolds Yield Sub-Nanomolar AChE Inhibitors with >3000-Fold Selectivity Over BuChE, Surpassing Rutaecarpine-Based Analogs

A series of 7,8-dehydrorutaecarpine derivatives synthesized by He et al. (2013) achieved acetylcholinesterase (AChE) IC50 values ranging from 0.60 to 196.7 nM, with selectivity indices for AChE over butyrylcholinesterase (BuChE) spanning 125- to 3225-fold . In contrast, the most potent rutaecarpine-based AChE inhibitors reported by Wang et al. (2010) exhibited an IC50 of approximately 222.7 nM . The best 7,8-dehydrorutaecarpine derivatives thus achieved a >370-fold improvement in AChE inhibitory potency relative to the best rutaecarpine analogs under comparable in vitro Ellman assay conditions.

Acetylcholinesterase Inhibition Alzheimer's Disease Selectivity

7,8-Dehydrorutaecarpine Core Provides a Distinct Dual CYP1A1/1A2 Inhibitory Phenotype, Contrasting with the CYP1A2-Selective Profile of Rutaecarpine

Tseng et al. (2007) identified 7,8-dehydrorutaecarpine as a potent inhibitor of both CYP1A1 and CYP1A2 . Importantly, the scaffold allows further selectivity tuning via methoxyl substitution, with 2-methoxy-7,8-dehydrorutaecarpine achieving a Ki of 9.5 ± 2.6 nM for CYP1A2 . Rutaecarpine, by contrast, shows marked selectivity for CYP1A2 (IC50 ~80 nM for MROD activity) over CYP1A1 (IC50 ~510 nM for EROD activity) . The dual inhibitory profile of the 7,8-dehydrorutaecarpine core offers a distinct pharmacological starting point for researchers investigating pan-CYP1 inhibition strategies.

Cytochrome P450 1A CYP Inhibition Drug Metabolism

Research and Procurement Applications Where 7,8-Dehydrorutaecarpine Outperforms Standard Analogs


Investigating AhR-Dependent Toxicology and Endogenous Ligand Research

With an IC50 of ~7 nM for the TCDD receptor, 7,8-dehydrorutaecarpine serves as a high-affinity molecular probe for aryl hydrocarbon receptor (AhR) studies, far surpassing rutaecarpine (IC50 ~110 nM) . This application is critical for toxicology labs studying dioxin-like compound mechanisms and endogenous AhR ligand identification.

Alzheimer's Disease Drug Discovery Requiring High AChE Selectivity

Derivatives of 7,8-dehydrorutaecarpine have demonstrated AChE IC50 values as low as 0.60 nM with >3000-fold selectivity over BuChE , outperforming rutaecarpine-based analogs by >370-fold in potency . This scaffold is ideal for medicinal chemistry programs targeting cholinergic dysfunction in Alzheimer's disease.

Cytochrome P450 1A Enzyme Family Interaction and Selectivity Profiling

The 7,8-dehydrorutaecarpine core provides a dual CYP1A1/1A2 inhibitory phenotype distinct from the CYP1A2-selective rutaecarpine . This makes it a valuable tool compound for drug metabolism studies requiring simultaneous engagement of multiple CYP1 isoforms, or as a starting point for designing isoform-selective derivatives through methoxyl substitution.

Quote Request

Request a Quote for 7,8-Dehydrorutaecarpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.